molecular formula C16H21Cl2N3O B3837058 2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B3837058
M. Wt: 342.3 g/mol
InChI Key: UPQCQSAOLZJYCE-YBFXNURJSA-N
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Description

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of azocane with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)ethan-1-amine
  • 2-(azocan-2-yl)cyclopentan-1-one
  • 2-(azocan-2-yl)cyclohexan-1-one

Uniqueness

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c17-14-8-6-7-13(16(14)18)11-19-20-15(22)12-21-9-4-2-1-3-5-10-21/h6-8,11H,1-5,9-10,12H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCQSAOLZJYCE-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
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2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
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2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Reactant of Route 4
2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Reactant of Route 5
2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

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